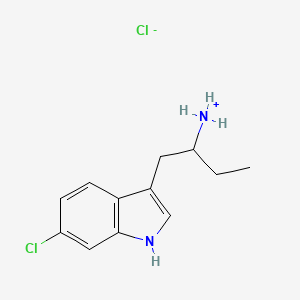
3-(2-Aminobutyl)-6-chloroindole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminobutyl)-6-chloroindole hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The compound’s structure includes a chloro-substituted indole ring with an aminobutyl side chain, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobutyl)-6-chloroindole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as 6-chloroindole.
Aminobutylation: The next step involves the introduction of the aminobutyl side chain. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks a suitable electrophile, such as 2-bromobutane, in the presence of a base.
Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(2-Aminobutyl)-6-chloroindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring or the aminobutyl side chain.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoles.
科学研究应用
3-(2-Aminobutyl)-6-chloroindole hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Aminobutyl)-6-chloroindole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl side chain and the chloro-substituted indole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(2-Aminobutyl)indole: Lacks the chloro substitution, which may affect its binding affinity and specificity.
6-Chloroindole: Lacks the aminobutyl side chain, which may limit its biological activity.
α-Ethyltryptamine: A structurally similar compound with different pharmacological properties.
Uniqueness
3-(2-Aminobutyl)-6-chloroindole hydrochloride is unique due to the presence of both the chloro substitution and the aminobutyl side chain, which confer specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
1446-77-1 |
|---|---|
分子式 |
C12H16Cl2N2 |
分子量 |
259.17 g/mol |
IUPAC 名称 |
1-(6-chloro-1H-indol-3-yl)butan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H |
InChI 键 |
MSYJBLHCOXPWCI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1=CNC2=C1C=CC(=C2)Cl)[NH3+].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


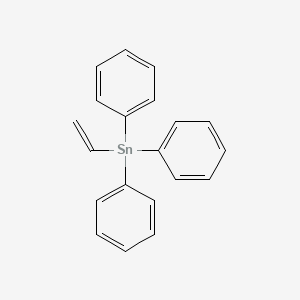
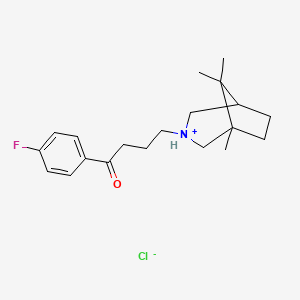

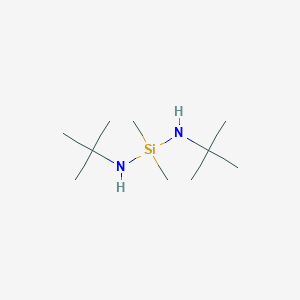
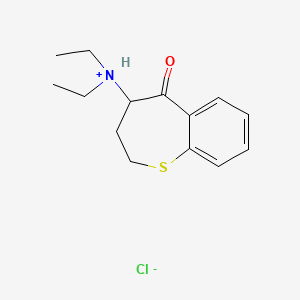
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)

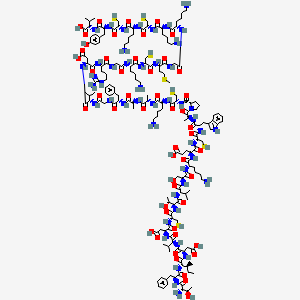
![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
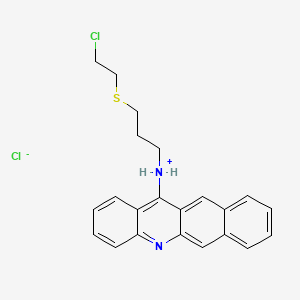
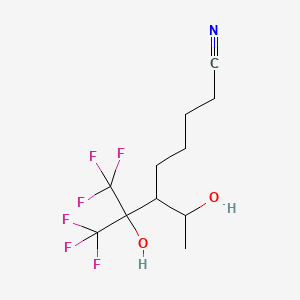
![3,3-Dimethyl-13-(4-nitro-phenyl)-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342376.png)

